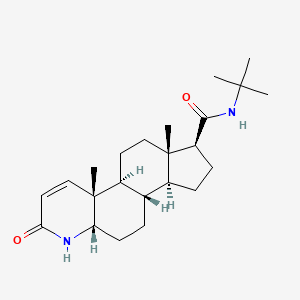
5beta-Finasteride
Descripción general
Descripción
5beta-Finasteride is a compound used for the treatment of symptoms of benign prostatic hyperplasia (BPH) and male pattern hair loss, also known as androgenetic alopecia . It works by blocking an enzyme called 5-alpha-reductase, which changes testosterone to another hormone that causes the prostate to grow . It increases testosterone levels in the body, which decreases prostate size .
Synthesis Analysis
Finasteride is synthesized from inexpensive raw materials like luteosterone through a six-step synthetic reaction . The synthesis process involves the creation of several intermediates, including 3-carbonyl-4-androstene-17beta-carboxylic acid and N-tertiary-butyl-3-carbonyl-4-aza-5alpha-androstane-17beta-formamide . The process is cost-effective, yields stable results, and is suitable for industrial production .
Molecular Structure Analysis
The crystal structure of human Steroid 5-alpha-reductase 2 (SRD5α2), the enzyme inhibited by finasteride, has been reported . The structure reveals a unique 7-TM structural topology and an intermediate adduct of finasteride and NADPH as NADP-dihydrofinasteride in a largely enclosed binding cavity inside the membrane .
Chemical Reactions Analysis
Finasteride undergoes degradation under forced conditions . The alkaline degradation kinetics of the drug were evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material . A comprehensive degradation pathway for the drug and the identity of its major product could be suggested without complicated isolation or purification processes .
Physical And Chemical Properties Analysis
5beta-Finasteride has a molecular formula of C23 H36 N2 O2 and a molecular weight of 372.54 . It is a neat product and belongs to the API family of Finasteride .
Aplicaciones Científicas De Investigación
Neuroactive Steroid Formation
Finasteride, a 5α-reductase inhibitor, is clinically approved for benign prostate hyperplasia and androgenetic alopecia. It affects the reduction of testosterone, progesterone, and deoxycorticosterone. This results in changes in neuroactive steroids, known to have anticonvulsant, antidepressant, and anxiolytic effects. A study by Dušková et al. (2009) found that finasteride treatment significantly decreased α-reduced and increased 5β-reduced metabolites of testosterone and progesterone, influencing neuroactive steroids acting on GABAA and NMDA receptors in the brain (Dušková et al., 2009).
Influence on Diabetes Risk
Research by Wei et al. (2019) investigated the incidence of type 2 diabetes mellitus in men receiving steroid 5α-reductase inhibitors, including finasteride. The study observed a modest increased risk of type 2 diabetes in men treated with finasteride compared to those receiving tamsulosin (Wei et al., 2019).
Effect on Adult Hippocampal Neurogenesis
Finasteride treatment in male mice showed a significant decrease in brain 5α-dihydrotestosterone levels and induced a reversible reduction in the number of newborn cells and young neurons in the hippocampus. This study by Römer et al. (2010) indicates that finasteride influences neuronal plasticity, which may contribute to depressive episodes observed after its administration (Römer et al., 2010).
Impact on Neuroactive Steroids and Behavior
Finn et al. (2006) explored finasteride's ability to inhibit 5α-reductase enzyme isoforms, affecting neuroactive steroid levels with potential influences on brain function and behavior. This includes effects on sexual- and alcohol-related behaviors, suggesting an inverse relationship between endogenous neuroactive steroid levels and symptoms of disorders like depression and alcohol withdrawal (Finn et al., 2006).
Safety And Hazards
Finasteride can cause birth defects in male babies if women who are pregnant or may become pregnant use it or handle the crushed or broken tablets . It can also cause side effects such as decreased interest in sex, trouble getting or keeping an erection, trouble having an orgasm, abnormal ejaculation, or breast swelling or tenderness . The sexual side effects of finasteride may continue after you stop taking this medicine .
Direcciones Futuras
While finasteride is widely used for treating BPH and androgenetic alopecia, its adverse effects, particularly sexual dysfunction and depression, have raised concerns . Understanding the variation of finasteride side effects among different populations is necessary to delineate the safety profile of finasteride for different subgroups of men . Future research should focus on developing therapeutic approaches for managing these side effects and improving the safety profile of finasteride .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-VLDRPNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Finasteride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




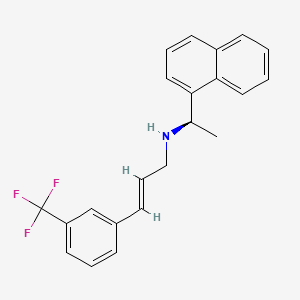

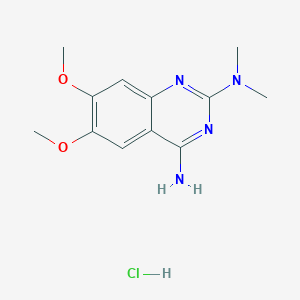

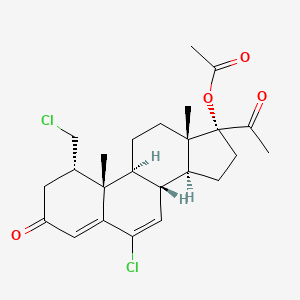
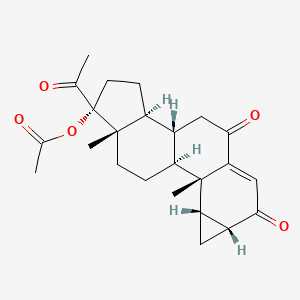
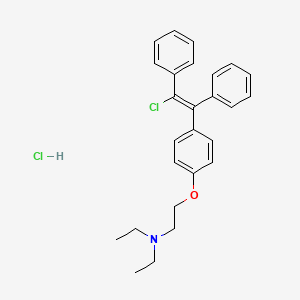
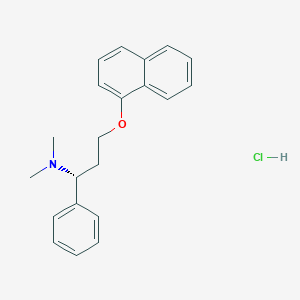
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)